molecular formula C8H14O3 B1352054 Methyl 7-oxoheptanoate CAS No. 35376-00-2

Methyl 7-oxoheptanoate

Cat. No. B1352054
CAS RN: 35376-00-2
M. Wt: 158.19 g/mol
InChI Key: NJVFYRBRYZXABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxoheptanoate, also known as methyl 7-oxoheptanoate, is an organic compound1. It appears as a colorless liquid1. The molecular formula of Methyl 7-oxoheptanoate is C8H14O3 and its molecular weight is 158.20g/mol1. It is commonly used as a fragrance ingredient in perfumes and cosmetics, and can also be used as a flavoring agent for food and beverages1.



Synthesis Analysis

Methyl 7-oxoheptanoate can be prepared by esterification1. A common method is to react 7-oxoheptanoic acid and methanol under acidic conditions1. There are also other methods for the synthesis of Methyl 7-oxoheptanoate, such as the conversion of ricinoleic acid through a series of steps including fermentation, esterification, high-temperature cracking, and separation2.



Molecular Structure Analysis

The Methyl 7-oxoheptanoate molecule contains a total of 24 bond(s). There are 10 non-H bond(s), 2 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 aldehyde(s) (aliphatic)3.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Methyl 7-oxoheptanoate. However, it is known that it can be produced through the esterification of 7-oxoheptanoic acid and methanol1.



Physical And Chemical Properties Analysis

Methyl 7-oxoheptanoate has a density of 0.99 g/mL and is soluble in organic solvents such as ethanol, ether, and acetone1. It has a boiling point of 222-224°C1. The vapor pressure of Methyl 7-oxoheptanoate is 0.195mmHg at 25°C1.


Scientific Research Applications

Synthesis of Prostaglandins

Methyl 7-oxoheptanoate is a crucial intermediate in the synthesis of prostaglandins, a group of physiologically active lipid compounds. It can be prepared from cycloheptanone through a two-step process involving the formation of 1-methoxy-1-cycloheptene and its subsequent ozonolysis (Wakharkar et al., 1994).

Synthesis of Various Chemical Compounds

Methyl 7-oxoheptanoate is used in the synthesis of a variety of chemical compounds. For instance, it has been employed in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a key intermediate for the preparation of prostaglandins (Ballini & Petrini, 1984).

Improved Synthesis Methods

There are studies focused on improving the synthesis methods for Methyl 7-oxoheptanoate. For example, a reaction involving cycloheptanone with potassium persulfate resulted in the production of methyl 7-oxoheptanoate in good yields (Ballini, Marcantoni, & Petrini, 1991).

Role in Acylation and Esterification

Methyl 7-oxoheptanoate has been used in the study of nucleophilic acylation, a fundamental reaction in organic synthesis. For instance, its role in acylation with disodium tetracarbonylferrate has been explored (Finke & Sorrell, 2003).

Production of Glutamate-Like Derivatives

Efficient heterocyclization of methyl 7-oxoheptanoate derivatives into isoxazole and pyrazole, representing a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, has been reported. This demonstrates its potential in the synthesis of novel glutamate analogues (Flores et al., 2014).

Cleavage of Cycloalkanones

Methyl 7-oxoheptanoate has been involved in the cleavage of cycloalkanones, with a study demonstrating its efficient production from methanol/Amberlyst A 21 (Ballini, Petrini, & Polzonetti, 1992).

properties

IUPAC Name

methyl 7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVFYRBRYZXABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188864
Record name Methyl 7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-oxoheptanoate

CAS RN

35376-00-2
Record name Heptanoic acid, 7-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35376-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-oxoheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035376002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-oxoheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-oxoheptanoate
Reactant of Route 2
Methyl 7-oxoheptanoate
Reactant of Route 3
Reactant of Route 3
Methyl 7-oxoheptanoate
Reactant of Route 4
Methyl 7-oxoheptanoate
Reactant of Route 5
Reactant of Route 5
Methyl 7-oxoheptanoate
Reactant of Route 6
Reactant of Route 6
Methyl 7-oxoheptanoate

Citations

For This Compound
68
Citations
R Ballini, E Marcantoni, M Petrini - Synthetic communications, 1991 - Taylor & Francis
… methyl 7-oxoheptanoate in good yields. Protection of aldehyde group of methyl 7-oxoheptanoate, followed by one-step conversion of carboxylic ester to the acetate gave, after …
Number of citations: 10 www.tandfonline.com
R Ballini, M Petrini - Synthetic Communications, 1984 - Taylor & Francis
Methyl 7-Oxoheptanoate has recently been used for the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a key intermediate for preparation of the pros tanoids! Several …
Number of citations: 6 www.tandfonline.com
RD Wakharkar, SS Biswas, HB Borate… - … of Chromatography A, 1994 - Elsevier
… Methyl 7-oxoheptanoate is an important intermediate required for the synthesis of prostaglandins by threecomponent coupling methodology. It can be efficiently prepared in two steps …
Number of citations: 3 www.sciencedirect.com
E Bosone, P Farina, G Guazzi, S Innocenti… - …, 1983 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 30 www.thieme-connect.com
M Colovic, E Rousseau, Z Zhang, J Lau, C Zhang… - 2018 - Soc Nuclear Med
… To prepare BF 3 -ASu, methyl 7-​oxoheptanoate 1 was first reacted with (R)-(+)-2-methyl-2-propanesulfinamide to form methyl 7-[(R)-2-methyl-propane-2-sulfinylimino]heptanoate 2. …
Number of citations: 0 jnm.snmjournals.org
R Ballini, M Petrini, V Polzonetti - Synthesis, 1992 - thieme-connect.com
… Subsequent Nef reaction gave the corresponding ω-oxo compounds which were isolated, in the case of methyl 7-oxoheptanoate and methyl 8-oxooctanoate only, or reduced directly …
Number of citations: 24 www.thieme-connect.com
BP Moore, WV Brown - Insect Biochemistry, 1981 - Elsevier
… Type D, with four degrees of unsaturation and a Type I uv spectrum, gave heptanal, together with either methyl 5oxopentanoate or methyl 7-oxoheptanoate, according to total carbon …
Number of citations: 99 www.sciencedirect.com
S Hatakeyama, M Ohno, J Weng… - … science & technology, 1987 - ACS Publications
… Methyl 7-oxoheptanoate (methyl ester of 7-oxoheptanoic acid) was prepared directly by the method reported by Schreiber et al. (14). Isotope-labeled ozone, 1803, was prepared with …
Number of citations: 197 pubs.acs.org
JM Vraspir, PD Holt, A Butler - Biometals, 2011 - Springer
… GC-MS analysis detected methyl 7-oxoheptanoate (m/z of 159), indicative of the double bond at the position ω7c. Therefore amphibactin S contains a cis-7-tetradecenoic fatty acid (C14:…
Number of citations: 48 link.springer.com
K Furuta, M Maeda, Y Hirata, S Shibata, K Kiuchi… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis and evaluation for anti- and proapoptotic properties of cyclopentenone prostaglandin analogs are described. Novel J-type analogs of NEPP11 with a cross-conjugated …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.